4-Sulfocalix[6]arene xhydrate 4-Sulfocalix[6]arene xhydrate
Brand Name: Vulcanchem
CAS No.: 205652-55-7
VCID: VC8253634
InChI: InChI=1S/C42H36O24S6.H2O/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51;/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);1H2
SMILES: C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O
Molecular Formula: C42H38O25S6
Molecular Weight: 1135.1 g/mol

4-Sulfocalix[6]arene xhydrate

CAS No.: 205652-55-7

Cat. No.: VC8253634

Molecular Formula: C42H38O25S6

Molecular Weight: 1135.1 g/mol

* For research use only. Not for human or veterinary use.

4-Sulfocalix[6]arene xhydrate - 205652-55-7

CAS No. 205652-55-7
Molecular Formula C42H38O25S6
Molecular Weight 1135.1 g/mol
IUPAC Name 37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid;hydrate
Standard InChI InChI=1S/C42H36O24S6.H2O/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51;/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);1H2
Standard InChI Key SWWAZWAJPNREHZ-UHFFFAOYSA-N
SMILES C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O
Canonical SMILES C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O

Chemical Structure and Physical Properties

Molecular Architecture

4-Sulfocalix arene xhydrate adopts a cone-shaped conformation, with six sulfonic acid groups (-SO3_3H) positioned at the upper rim of the calix arene scaffold. The lower rim contains hydroxyl groups, enabling hydrogen bonding and electrostatic interactions. The macrocyclic cavity (diameter ~8–10 Å) facilitates host-guest chemistry, while the sulfonate groups confer high aqueous solubility (up to 10 mM in water) .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Melting Point246°C (decomposition)
Density1.786 ± 0.06 g/cm³
pKa-1.04 ± 0.20
Solubility in WaterHighly soluble
Hydrate FormulaC42H38O25S6\text{C}_{42}\text{H}_{38}\text{O}_{25}\text{S}_{6}

The strong acidity (pKa ≈ -1.04) arises from the sulfonic acid groups, enabling ionic interactions with cationic species .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves sulfonation of calix arene using chlorosulfonic acid or sulfur trioxide, followed by purification via recrystallization . A representative protocol includes:

  • Sulfonation: Treatment of calix arene with excess chlorosulfonic acid at 0–5°C.

  • Neutralization: Addition of aqueous NaOH to yield the sodium sulfonate salt.

  • Hydration: Lyophilization to obtain the hydrate form .

Characterization

Techniques such as FTIR, NMR, and X-ray diffraction confirm the structure. For instance, 1H^1\text{H} NMR shows resonances for aromatic protons (δ 6.8–7.2 ppm) and sulfonate groups (δ 3.5–4.0 ppm) .

Applications in Drug Delivery

Enhanced Drug Solubility and Bioavailability

4-Sulfocalix arene xhydrate forms inclusion complexes with hydrophobic drugs, improving their aqueous solubility. For example:

  • Morin Hydrate (MH): Complexation with 4-sulfocalixarene increased solubility by 22-fold (8 mM SCA) and enhanced cytotoxicity against A549 lung cancer cells (IC50_{50} reduced by 40%) .

  • Doxorubicin (DOX): Encapsulation in calixarene micelles (FA-CA-DOX) demonstrated pH-responsive release, with 80% drug release at pH 5.0 vs. 20% at pH 7.4 .

Targeted Therapy

Functionalization with folic acid (FA) enables receptor-mediated uptake in cancer cells. FA-CA-DOX micelles showed 3-fold higher cytotoxicity in MCF-7 cells compared to free DOX .

Environmental Remediation

Pollutant Capture

The compound binds heavy metals (e.g., Pb2+^{2+}, Cd2+^{2+}) and organic pollutants (e.g., polycyclic aromatic hydrocarbons) via sulfonate-metal coordination and π-π interactions. In wastewater treatment, it achieved >90% removal efficiency for Pb2+^{2+} at 1 mM concentration .

Nanoparticle Assembly

4-Sulfocalix arene xhydrate self-assembles with ionic liquids (e.g., 1-hexadecyl-3-methylimidazolium bromide) into stable nanoparticles (7:1 stoichiometry). These nanoparticles efficiently adsorb dyes like methylene blue, with a capacity of 450 mg/g .

Analytical and Biological Applications

Molecular Recognition

The macrocycle selectively binds cationic analytes (e.g., K+^+, NH4+_4^+) in sensors. For instance, it detected K+^+ in serum with a limit of detection (LOD) of 0.1 µM .

Protein Crystallography

4-Sulfocalix arene xhydrate facilitates protein assembly by bridging lysine residues. In the crystal structure of PAF (antifungal protein), it mediated dimer formation via interactions with K86 and K87 .

AIM2 Inflammasome Inhibition

The compound inhibits AIM2 inflammasome activation by competing with DNA binding (IC50_{50} = 2.2 µM for cell death; 3.0 µM for IL-1β release). It reduced phosphorylation of TBK1 and IRF-3 in macrophages, suggesting therapeutic potential in autoimmune diseases .

Mechanistic Insights

Host-Guest Chemistry

The cavity accommodates hydrophobic guests (e.g., morin hydrate) via van der Waals forces, while sulfonate groups stabilize complexes through electrostatic interactions. Computational studies (PMF calculations) revealed a binding energy of -8.2 kcal/mol for MH-SCA complexes .

Protein Interactions

MD simulations showed that 4-sulfocalix arene xhydrate "walks" on cytochrome c surfaces, preferentially binding lysine-rich regions (e.g., K4, K5, K86). Binding free energies (MM-PBSA) ranged from -25 to -30 kcal/mol, consistent with experimental ITC data .

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